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molecular formula C6H3Cl2NO B1278935 4-chloropyridine-2-carbonyl Chloride CAS No. 53750-66-6

4-chloropyridine-2-carbonyl Chloride

Cat. No. B1278935
M. Wt: 176 g/mol
InChI Key: FYBNFLRGZHGUDY-UHFFFAOYSA-N
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Patent
US09079918B2

Procedure details

To a suspension of 4-chloro-pyridine-2-carboxylic acid (2.0 g, 12.8 mmol) in dichloroethane (43 mL) was added thionyl chloride (2.8 mL, 38.5 mmol) and DMF (2-3 drops). The suspension was warmed to 85° C. After 1 h, the resulting clear, yellow solution was cooled to rt and concentrated. The residue was dissolved in DCE and concentrated. This process was repeated two additional times to give a yellow liquid which crystallized upon standing to give a yellow solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
43 mL
Type
solvent
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([C:8]([OH:10])=O)[CH:3]=1.S(Cl)([Cl:13])=O>ClC(Cl)C.CN(C=O)C>[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([C:8]([Cl:13])=[O:10])[CH:3]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=CC(=NC=C1)C(=O)O
Name
Quantity
43 mL
Type
solvent
Smiles
ClC(C)Cl
Step Two
Name
Quantity
2.8 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting clear, yellow solution was cooled to rt
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in DCE
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a yellow liquid which
CUSTOM
Type
CUSTOM
Details
crystallized
CUSTOM
Type
CUSTOM
Details
to give a yellow solid

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC1=CC(=NC=C1)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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